molecular formula C15H22N2O4 B2660463 N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 404382-41-8

N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2660463
CAS No.: 404382-41-8
M. Wt: 294.351
InChI Key: RFUCOVAPAWSNSE-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is a synthetic organic compound that belongs to the class of amides This compound features a methoxyphenyl group and a propan-2-yloxypropyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyaniline and 3-(propan-2-yloxy)propylamine.

    Formation of Amide Bond: The two amines are reacted with ethyl chloroformate or another suitable coupling reagent to form the ethanediamide linkage.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions (e.g., using triethylamine) to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or borane.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of a hydroxylated derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential ligand for studying protein interactions.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As an intermediate in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide: can be compared with other amides that have similar structural features, such as:

Uniqueness

The uniqueness of N-(3-methoxyphenyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-11(2)21-9-5-8-16-14(18)15(19)17-12-6-4-7-13(10-12)20-3/h4,6-7,10-11H,5,8-9H2,1-3H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUCOVAPAWSNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NC1=CC(=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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